N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-10-5-11(2)14(12(3)6-10)21(19,20)17-13(4)7-18-9-15-8-16-18/h5-6,8-9,13,17H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTBCTQEYHZSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)CN2C=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 1,2,4-triazole with a suitable sulfonamide precursor. One common method includes the reaction of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base such as sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the enzyme 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Prothioconazole and Its Metabolites
Prothioconazole, a triazole fungicide, shares the 1H-1,2,4-triazol-1-yl-propan-2-ol core with the target compound. However, prothioconazole includes a chlorocyclopropyl and chlorophenyl group instead of a sulfonamide (see ). Key comparisons:
- Activity : Prothioconazole targets fungal sterol biosynthesis, with residue limits in crops (e.g., cranberry: 0.2 ppm) reflecting its agricultural use .
- Metabolism: Prothioconazole degrades into hydroxylated derivatives (e.g., 3-hydroxy and 4-hydroxy-desthio forms), which retain antifungal activity.
Imidazolylindol-Propanol (Antifungal Candidate)
A study using the alamar Blue fluorometric assay identified an imidazolylindol-propanol derivative with exceptional activity against Candida albicans (MIC: 0.001 μg/mL) . While structurally distinct (imidazole vs. triazole), this compound highlights the importance of nitrogen-containing heterocycles in antifungal potency. The target compound’s triazole group may offer broader-spectrum activity compared to imidazole derivatives, which are prone to resistance in some fungal strains.
N-[(2S)-1-{[1-(4-Fluorophenyl)-1H-Indazol-4-yl]Amino}Propan-2-yl]-2,4,6-Trimethylbenzenesulfonamide
This sulfonamide analog () replaces the triazole with an indazole ring and includes a 4-fluorophenyl group. Key differences:
- Biological Activity : Indazole derivatives are often explored in oncology and inflammation, suggesting divergent applications compared to the triazole-containing target compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Antifungal Potential: The triazole group in the target compound aligns with known CYP51 inhibitors, but its sulfonamide moiety may reduce off-target effects compared to prothioconazole’s chlorinated groups .
- Metabolic Stability : The trimethylbenzenesulfonamide group likely enhances metabolic stability over hydroxylation-prone prothioconazole derivatives .
- Structural Optimization : Compared to the indazole analog (), the triazole core may improve antifungal specificity, while the indazole variant could favor kinase inhibition .
Biological Activity
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide is a compound belonging to the sulfonamide class, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring which is known for its pharmacological significance. The structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 298.37 g/mol
The presence of the triazole moiety enhances the compound's ability to interact with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or interference with cell wall synthesis.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Structure | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 8 µg/mL |
Anticancer Properties
Triazoles have been investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. Studies have shown that compounds with a triazole ring can inhibit tumor growth in vitro and in vivo.
Case Study:
A study evaluated the cytotoxic effects of a related triazole compound on human breast cancer cell lines (MCF-7). The results indicated that the compound induced significant cell death at concentrations as low as 10 µM.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The incorporation of a triazole moiety may enhance these effects by modulating inflammatory pathways.
Research Findings:
In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with a triazole ring often inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in various cancer cell lines treated with triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
